molecular formula C10H6F3NO B1403249 8-(Trifluoromethyl)isoquinolin-3-ol CAS No. 1175271-71-2

8-(Trifluoromethyl)isoquinolin-3-ol

Cat. No. B1403249
M. Wt: 213.16 g/mol
InChI Key: GHLCOMBXKHUYLA-UHFFFAOYSA-N
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Description

8-(Trifluoromethyl)isoquinolin-3-ol is a chemical compound with the molecular formula C10H6F3NO and a molecular weight of 213.16 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of 8-(Trifluoromethyl)isoquinolin-3-ol involves complex chemical reactions. For instance, Li’s group in 2022 discovered an effective Rh(III)-catalytic C−H activation of benzimidates, exploiting pyridotriazoles as a carbene source to create isoquinolin-3-ol with a pyridine group .


Molecular Structure Analysis

The InChI code for 8-(Trifluoromethyl)isoquinolin-3-ol is 1S/C10H6F3NO/c11-10(12,13)8-3-1-2-6-4-7(15)5-14-9(6)8/h1-5,15H .


Chemical Reactions Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. Recent advances in trifluoromethylation of carbon-centered radical intermediates have been described .

More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved documents .

Scientific Research Applications

  • Field : Organic Chemistry, specifically in the synthesis of N-Heterocycles .

    • Application : “8-(Trifluoromethyl)isoquinolin-3-ol” is used in the synthesis of N-Heterocycles . N-Heterocycles are significant in organic chemistry due to their extensive abundance in natural products and bioactive compounds .
    • Method : The method involves a Rh(III)-catalytic C−H activation of benzimidates, exploiting pyridotriazoles as a carbene source to create isoquinolin-3-ol with a pyridine group .
    • Results : The result is the creation of N-Heterocycles, which are important in the development of highly efficient clinical targets and drug candidates .
  • Field : Pharmaceutical Chemistry .

    • Application : The trifluoromethyl group, which is part of “8-(Trifluoromethyl)isoquinolin-3-ol”, plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
    • Method : The method involves the trifluoromethylation of carbon-centered radical intermediates .
    • Results : The result is the creation of compounds that are important in pharmaceuticals, agrochemicals, and materials .
  • Field : Chemical Manufacturing .
    • Application : “8-(Trifluoromethyl)isoquinolin-3-ol” is a chemical compound that is manufactured and sold by various chemical companies . It is typically used for research purposes .
    • Method : The specific methods of manufacturing and application would depend on the specific use case and are typically proprietary to the manufacturing company .
    • Results : The results or outcomes would also depend on the specific use case .
  • Field : Chemical Manufacturing .
    • Application : “8-(Trifluoromethyl)isoquinolin-3-ol” is a chemical compound that is manufactured and sold by various chemical companies . It is typically used for research purposes .
    • Method : The specific methods of manufacturing and application would depend on the specific use case and are typically proprietary to the manufacturing company .
    • Results : The results or outcomes would also depend on the specific use case .

Safety And Hazards

The safety information for 8-(Trifluoromethyl)isoquinolin-3-ol includes several hazard statements: H302-H315-H319-H335. The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

8-(trifluoromethyl)-2H-isoquinolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)8-3-1-2-6-4-9(15)14-5-7(6)8/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLCOMBXKHUYLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=O)NC=C2C(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Trifluoromethyl)isoquinolin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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